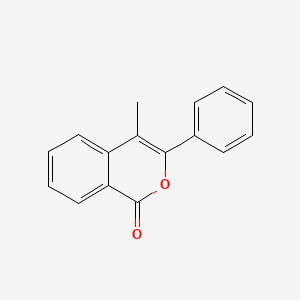
3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N2O It is known for its unique structure, which includes a piperidine ring and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through various methods such as the reductive amination of 2-methylpyridine.
Formation of the Azetidine Ring: The azetidine ring is then formed by reacting the piperidine derivative with an appropriate azetidine precursor under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
科学的研究の応用
3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(6-Methylpiperidin-2-yl)azetidin-3-ol
- 2-(6-Methylpiperidin-2-yl)azetidin-2-ol
- 3-(6-Methylpiperidin-2-yl)azetidin-3-one
Uniqueness
3-(6-Methylpiperidin-2-yl)azetidin-3-ol dihydrochloride is unique due to its specific combination of the piperidine and azetidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H20Cl2N2O |
|---|---|
分子量 |
243.17 g/mol |
IUPAC名 |
3-(6-methylpiperidin-2-yl)azetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-7-3-2-4-8(11-7)9(12)5-10-6-9;;/h7-8,10-12H,2-6H2,1H3;2*1H |
InChIキー |
HEPXRPRHDWTHRC-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1)C2(CNC2)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)

![N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11872337.png)




![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)

![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)


